N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound with a complex structure that includes a cyanocyclopentyl group and a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with a benzodioxine derivative under specific conditions to form the final compound. Common reagents used in these reactions include acetic anhydride and cyanoacetic acid, often under microwave irradiation conditions to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to scale up the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive forms.
Substitution: Commonly involves the replacement of a functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxine compounds.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyano-N-phenyl-p-toluenesulfonamide: A non-toxic cyanating agent used in similar chemical reactions.
N-substituted cyanoacetamides: These compounds share structural similarities and are used in the synthesis of heterocyclic systems.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-10-15(5-1-2-6-15)17-14(18)11-3-4-12-13(9-11)20-8-7-19-12/h3-4,9H,1-2,5-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULDKFPDMMAHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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